rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Overview
Description
rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure It is characterized by a hexahydropyrrolo[3,4-c]pyrrole core, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the hexahydropyrrolo[3,4-c]pyrrole core. The tert-butyl ester group is then introduced through esterification reactions, and the methyl group is added via alkylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The tert-butyl ester and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide: Shares a similar bicyclic core but differs in the presence of a thieno group and a sulfone moiety
rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride: Another bicyclic compound with a different substitution pattern and functional groups
Uniqueness
rel-(3aS,6aR)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is unique due to its specific combination of a tert-butyl ester group, a methyl substituent, and a hexahydropyrrolo[3,4-c]pyrrole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aS,6aR)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14/h9,13H,5-8H2,1-4H3/t9-,12+/m1/s1 |
InChI Key |
ZWRPWJNRJXPIGA-SKDRFNHKSA-N |
Isomeric SMILES |
C[C@@]12CNC[C@@H]1CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC12CNCC1CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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